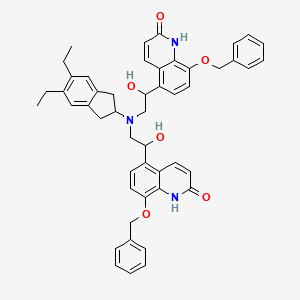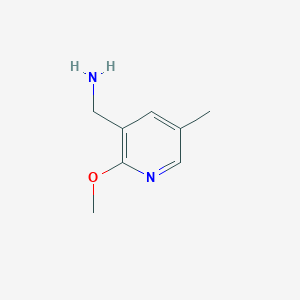
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted tetrahydroquinoline derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
7-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methoxy group at the 5th position and has different biological activities and chemical properties.
5,7-Dibromo-8-methoxyquinoline: This compound has an additional bromine atom and a different substitution pattern, leading to distinct chemical reactivity and biological effects.
6,8-Dibromo-1,2,3,4-tetrahydroquinoline: This compound has bromine atoms at the 6th and 8th positions, resulting in unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3 |
InChI-Schlüssel |
LNDSCWKUFKXPFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1CCCN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)









